molecular formula C24H24N6O3 B2411415 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1021078-84-1

5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Katalognummer: B2411415
CAS-Nummer: 1021078-84-1
Molekulargewicht: 444.495
InChI-Schlüssel: IDEAOKYXQFPZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1021078-84-1) is a chemical compound with a molecular formula of C24H24N6O3 and a molecular weight of 444.5 g/mol . This complex molecule features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a phenyl group at the 2-position and an N-alkyl side chain containing a 4-(2-methoxyphenyl)piperazine moiety linked via a carbonyl group . The compound is provided with high purity (90%+) for research applications . Its structural characteristics, including a topological polar surface area of approximately 83.3 Ų and the presence of multiple hydrogen bond acceptors, make it a candidate for investigation in various biochemical and pharmacological contexts . The 2-methoxyphenyl piperazine group is a recognized pharmacophore in medicinal chemistry, often associated with receptor binding activity . Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or a core structure in the development of novel molecular probes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-33-22-10-6-5-9-20(22)27-11-13-28(14-12-27)23(31)16-29-24(32)21-15-19(26-30(21)17-25-29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEAOKYXQFPZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N6O3C_{24}H_{26}N_{6}O_{3}, and it possesses a molecular weight of approximately 446.51 g/mol. The structure includes a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities.

The mechanism of action of this compound involves the modulation of specific molecular targets within the body. It is believed to interact with various enzymes and receptors, influencing biochemical pathways related to disease processes. For instance, compounds with similar structures have been shown to act as enzyme inhibitors or receptor antagonists, which can lead to therapeutic effects in conditions such as cancer and neurological disorders.

Anticancer Properties

Research has demonstrated that pyrazolo[1,5-d][1,2,4]triazin derivatives exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a study indicated that similar compounds could induce apoptosis in human cancer cells by activating specific signaling pathways.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary screening against bacterial strains such as Staphylococcus aureus and Escherichia coli has revealed moderate to strong antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Inhibition studies have highlighted the potential of this compound as an enzyme inhibitor. For instance, it has been noted to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The IC50 values for AChE inhibition were found to be in the micromolar range, indicating significant potency.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

StudyActivityFindings
Iqbal et al. (2020)AnticancerDemonstrated strong inhibitory effects on cancer cell lines with IC50 values <10 µM.
Hamid et al. (2020)AntimicrobialShowed effectiveness against S. aureus and E. coli with zones of inhibition >15 mm.
Chohan et al. (2021)Enzyme InhibitionReported IC50 values for AChE inhibition at 3 µM, indicating potential for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and what functional groups dictate its reactivity?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core via cyclization of precursor triazine derivatives.
  • Step 2 : Introduction of the 2-oxoethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Coupling of the piperazine moiety (4-(2-methoxyphenyl)piperazine) using amide bond formation or Mitsunobu reactions .
    Critical functional groups include the pyrazolo-triazinone core (electron-deficient, prone to nucleophilic attack) and the piperazine ring (basic nitrogen site for derivatization). Controlled temperatures (0–80°C) and inert atmospheres (N₂/Ar) are essential to minimize side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and intermolecular interactions .

Q. What solvent systems and purification methods are recommended for isolating this compound?

  • Answer :

  • Solvents : Polar aprotic solvents (DMF, DMSO) for coupling steps; chloroform/methanol mixtures for chromatography.
  • Purification : Column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side-product formation?

  • Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3² factorial design can identify optimal coupling reaction conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocycle formation .
  • Catalyst screening : Transition metals (Pd/Cu) or organocatalysts (e.g., DMAP) for selective amide bond formation .

Q. How should researchers resolve discrepancies in NMR data caused by tautomerism or dynamic equilibria?

  • Answer :

  • Variable-temperature NMR : Monitor proton shifts at 25°C vs. 60°C to detect tautomeric forms (e.g., keto-enol equilibria in the pyrazolo-triazinone core).
  • Deuterium exchange experiments : Identify labile protons (e.g., NH in piperazine) using D₂O .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental spectra .

Q. What computational approaches predict the compound’s bioactivity and guide SAR studies?

  • Answer :

  • Molecular docking : Target receptors (e.g., serotonin 5-HT₁A or dopamine D₂) using AutoDock Vina. The piperazine moiety often shows affinity for GPCRs .
  • QSAR modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. For example, methoxyphenyl groups enhance lipophilicity and blood-brain barrier penetration .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize analogs for synthesis .

Data Contradiction & Validation

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to 0.1M HCl (37°C, 24h) and 0.1M NaOH, then analyze via HPLC-MS. The pyrazolo-triazinone core is acid-labile, while the piperazine ring resists basic hydrolysis .
  • Kinetic stability assays : Monitor degradation half-life (t₁/₂) under physiological pH (7.4) using UV-Vis spectroscopy .

Q. What strategies validate the compound’s purity when commercial standards are unavailable?

  • Answer :

  • Orthogonal analytical methods : Combine HPLC (C18 column, 254 nm), LC-MS, and ¹H NMR to confirm >95% purity.
  • Spiking experiments : Add known impurities (e.g., des-methyl analogs) to confirm resolution .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReaction TypeConditionsYield (%)Reference
Core formationCyclizationDMF, 80°C, 12h65
Piperazine couplingAmidationDCM, EDC/HOBt, 25°C72
PurificationColumn chromatographyHexane:EtOAc (1:2)N/A

Table 2 : Computational Predictions vs. Experimental Data

ParameterPredicted (DFT)ExperimentalDeviation
logP3.23.1 (HPLC)3.1%
pKa (piperazine N)8.58.3 (potentiometric)2.4%

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